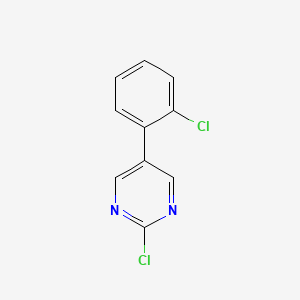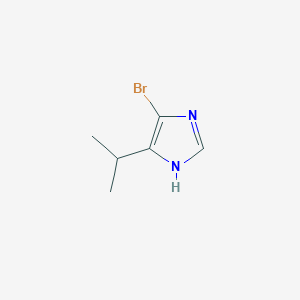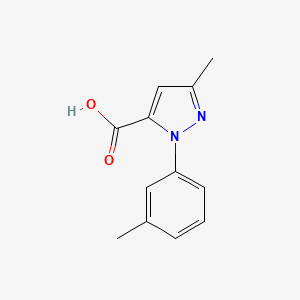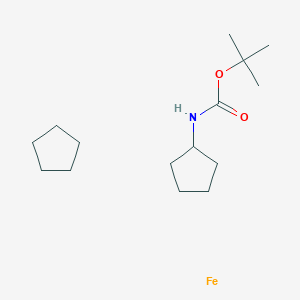
2-Chloro-5-(2-chlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-chlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chlorophenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-chlorobenzene under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-chlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, bases like potassium carbonate, and solvents such as toluene and ethanol. The reactions are typically carried out at elevated temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-chlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrimidine: A simpler compound with similar reactivity but lacking the additional chlorophenyl group.
2-Chloro-5-methylpyridine: Another related compound with a methyl group instead of the chlorophenyl group.
2-Thioxopyrimidine:
Uniqueness
2-Chloro-5-(2-chlorophenyl)pyrimidine is unique due to the presence of both chlorine and chlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, offering versatility and potential for the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
75175-41-6 |
|---|---|
Fórmula molecular |
C10H6Cl2N2 |
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
2-chloro-5-(2-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-4-2-1-3-8(9)7-5-13-10(12)14-6-7/h1-6H |
Clave InChI |
YEXWPDCQMCXPLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)

![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)


![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)



![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)




